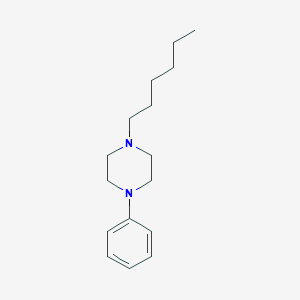

1-Hexyl-4-phenylpiperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Chemical Biology

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. tandfonline.com Its unique structural and physicochemical properties make it a versatile building block for the design of new bioactive molecules. nih.govbenthamdirect.com The two nitrogen atoms provide sites for substitution, allowing for the modulation of a compound's properties, such as solubility, basicity, and its ability to interact with biological targets. tandfonline.comthieme-connect.com This adaptability has led to the incorporation of the piperazine moiety into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govbenthamdirect.comthieme-connect.com The flexibility of the piperazine core allows it to link different pharmacophores within a single molecule, enhancing its potential for drug discovery. tandfonline.com

Overview of 1-Hexyl-4-phenylpiperazine as a Research Compound

This compound is a derivative of the 1-arylpiperazine class of compounds. It is characterized by a hexyl group attached to one nitrogen of the piperazine ring and a phenyl group attached to the other. This compound is primarily utilized for research purposes. biosynth.com

Chemical and Physical Properties

| Property | Value |

| CAS Number | 104393-81-9 biosynth.comchemicalbook.com |

| Molecular Formula | C₁₆H₂₆N₂ biosynth.com |

| Molecular Weight | 246.39 g/mol biosynth.com |

| SMILES | CCCCCCN1CCN(CC1)C2=CC=CC=C2 biosynth.com |

Research Findings

While specific, in-depth research findings on the direct applications of this compound are not extensively detailed in publicly available literature, research on analogous 1-arylpiperazine derivatives provides a framework for its potential areas of investigation.

Studies on various arylpiperazine derivatives have revealed a broad spectrum of biological activities. For instance, some arylpiperazines have been investigated for their potent analgesic activities in models of neuropathic pain. mdpi.com Specifically, derivatives with different substitutions on the phenyl ring have shown significant effects in pain models. mdpi.com

Furthermore, the arylpiperazine scaffold is a key component in compounds designed as serotonin (B10506) receptor ligands. mdpi.com Research has demonstrated that modifications to the arylpiperazine structure can lead to high affinity for 5-HT₁A and 5-HT₂A receptors. mdpi.com

In the field of oncology, arylpiperazines are being explored as potential anticancer agents due to their ability to interact with various molecular targets implicated in cancer development. nih.gov Researchers are actively designing and synthesizing new arylpiperazine derivatives with the aim of improving their anti-proliferative activity. nih.gov

The synthesis of 1-arylpiperazine derivatives is an active area of chemical research. General synthetic routes often involve the reaction of an appropriately substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or a similar cyclizing agent to form the piperazine ring, followed by N-alkylation or N-arylation. mdpi.comnih.gov For example, a common method involves reacting an arylpiperazine with an alkyl halide in the presence of a base. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hexyl-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2/c1-2-3-4-8-11-17-12-14-18(15-13-17)16-9-6-5-7-10-16/h5-7,9-10H,2-4,8,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSTXRUAXCTZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437574 | |

| Record name | Piperazine,1-hexyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104393-81-9 | |

| Record name | Piperazine,1-hexyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 Hexyl 4 Phenylpiperazine and Analogs

General Synthetic Approaches for Phenylpiperazine Derivatives

The construction of the 1-arylpiperazine framework, the foundational structure of 1-hexyl-4-phenylpiperazine, can be achieved through several reliable synthetic routes. These methods primarily involve either the formation of the piperazine (B1678402) ring itself or the N-arylation of a pre-existing piperazine ring.

One of the most common strategies involves the reaction of an appropriately substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or its hydrochloride salt. nih.govresearchgate.netwikipedia.org This method, often carried out at elevated temperatures, directly constructs the piperazine ring onto the aromatic amine. nih.govwikipedia.org Variations of this approach may utilize diethanolamine (B148213) in the presence of a catalyst. google.com

Alternatively, modern cross-coupling reactions have become indispensable for the N-arylation of piperazine. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming the aryl-nitrogen bond between an aryl halide (or triflate) and piperazine. This method is known for its high efficiency and broad substrate scope. Another significant approach is the Ullmann condensation, which typically employs a copper catalyst to facilitate the coupling of an aryl halide with piperazine. Furthermore, nucleophilic aromatic substitution (SNAr) can be effective when the aryl halide is activated by electron-withdrawing groups. mdpi.com

The choice of method often depends on the availability of starting materials, the desired substitution pattern on the phenyl ring, and the scalability of the reaction.

| Synthetic Method | Key Reactants | General Conditions | Reference |

|---|---|---|---|

| Ring Formation from Aniline | Aniline derivative, bis(2-chloroethyl)amine hydrochloride | High temperature, neat or in a high-boiling solvent | nih.govresearchgate.netwikipedia.org |

| Buchwald-Hartwig Amination | Aryl halide/triflate, Piperazine, Palladium catalyst, Ligand, Base | Inert atmosphere, various solvents (e.g., toluene, dioxane) | mdpi.com |

| Ullmann Condensation | Aryl halide, Piperazine, Copper catalyst, Base | High temperature, polar aprotic solvents (e.g., DMF, DMSO) | mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient aryl halide, Piperazine | Polar aprotic solvents, often with a base | mdpi.comnih.gov |

Targeted Synthesis of this compound and Specific Derivatives

Once the 1-phenylpiperazine (B188723) core is obtained, the introduction of the hexyl group at the N4 position is typically achieved through N-alkylation. Two primary methods are favored for this transformation: nucleophilic substitution and reductive amination.

Nucleophilic Substitution: This is a direct and widely used method for forging the N-alkyl bond. It involves the reaction of 1-phenylpiperazine with a hexyl halide, most commonly 1-bromohexane (B126081) or 1-iodohexane. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. nih.govpsu.edu The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common. The addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate when using hexyl chloride or bromide, through the in situ formation of the more reactive hexyl iodide. psu.edu

A specific example of a similar transformation is the synthesis of a derivative where a substituted phenylpiperazine is alkylated with a 6-bromohexyl intermediate in acetone (B3395972) with potassium carbonate as the base. mdpi.com This highlights the general applicability of this method for creating long-chain N-alkylated phenylpiperazines.

Reductive Amination: An alternative and often milder approach to N-alkylation is reductive amination. This two-step, one-pot process involves the initial reaction of 1-phenylpiperazine with hexanal (B45976) to form an intermediate iminium ion. This intermediate is then reduced in situ to the desired this compound. nih.govrsc.orgresearchgate.net A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being particularly effective as they are selective for the iminium ion over the aldehyde. mdpi.comnih.gov This method avoids the use of alkyl halides and can be advantageous when dealing with sensitive substrates.

The derivatization of the phenyl ring or the hexyl chain can be planned either by starting with appropriately substituted precursors or by performing further chemical modifications on the final this compound molecule. For instance, functional groups on the phenyl ring can be introduced before the piperazine ring formation or by subsequent aromatic substitution reactions.

| Synthetic Method | Key Reactants | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 1-Phenylpiperazine, 1-Bromohexane (or other hexyl halide) | Base (e.g., K2CO3, Et3N), Solvent (e.g., ACN, DMF), optional catalyst (e.g., NaI) | nih.govpsu.edumdpi.com |

| Reductive Amination | 1-Phenylpiperazine, Hexanal | Reducing agent (e.g., NaBH(OAc)3, NaBH3CN), Solvent (e.g., DCE, MeOH) | mdpi.comnih.govrsc.org |

Receptor Binding and Functional Affinity Profiling of 1 Hexyl 4 Phenylpiperazine Analogs

Serotonin (B10506) Receptor Subtype Affinities

The serotonin (5-HT) system is a primary target for arylpiperazine compounds. Structure-activity relationship (SAR) studies have demonstrated that the length of the N-alkyl substituent is a crucial determinant of affinity, particularly for the 5-HT1A receptor.

Research on two distinct series of heterobicyclic phenylpiperazines revealed that elongating the N4-alkyl chain from a methyl group progressively increases the affinity for the central 5-HT1A receptor site. nih.gov This trend reaches a distinct peak with the N-n-hexyl substituent. Specifically, the N-n-hexyl-substituted analogs demonstrated exceptionally high affinity, with reported inhibition constant (Ki) values of 0.50 nM and 0.54 nM in displacing the specific radioligand [3H]-2-(di-n-propylamino)-8-hydroxytetralin from rat frontal cortex homogenates. nih.gov This sub-nanomolar affinity highlights the optimal nature of a six-carbon chain for interaction with the 5-HT1A receptor binding pocket within this chemical class. nih.gov

While data for the 1-hexyl analog at other 5-HT subtypes is less specific, broader studies on long-chain arylpiperazines indicate potential interactions with other serotonin receptors, such as 5-HT2A and 5-HT7. google.comresearchgate.net For instance, certain flexible arylpiperazine derivatives with a four-carbon linker have shown binding affinity for 5-HT7 receptors in the range of 21-134 nM. researchgate.net However, the introduction of specific bulky groups on the phenyl ring often dictates the selectivity profile between 5-HT1A and other subtypes like 5-HT7. researchgate.net

Table 1: 5-HT1A Receptor Affinity of N-n-Hexyl-Phenylpiperazine Analogs

| Compound Series | Specific Analog | Ki (nM) | Radioligand | Tissue Source |

|---|---|---|---|---|

| 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | N-n-hexyl derivative (23) | 0.50 | [3H]-DPAT | Rat Frontal Cortex |

| 1-(benzo[b]furan-7-yl)piperazine | N-n-hexyl derivative (39) | 0.54 | [3H]-DPAT | Rat Frontal Cortex |

Data sourced from van der Mey et al., J Med Chem, 1993. nih.gov

Dopamine (B1211576) Receptor Subtype Affinities

SAR studies on more complex arylpiperazine analogs, such as those incorporating arylamide moieties, have identified the N-phenylpiperazine core as a key element for binding to the D2 and D3 receptor subtypes. nih.gov These compounds often achieve high affinity and selectivity for the D3 receptor over the D2 receptor. nih.govupenn.edu However, specific binding data for 1-hexyl-4-phenylpiperazine at dopamine receptors is not extensively documented in the literature.

In studies of other, more complex molecular scaffolds, the addition of an n-hexyl chain has been shown to reduce affinity for the D2 receptor. For example, in a series of tetrahydroprotoberberine alkaloids, an analog with an n-hexyl chain displayed no significant affinity for the D2 receptor, while derivatives with shorter alkyl chains (methyl to butyl) retained nanomolar affinities. lehman.edu This suggests that the binding pocket of the D2 receptor may not favorably accommodate a longer alkyl chain like a hexyl group in all chemical contexts. It is noted that many antipsychotic agents achieve their effects through action at D2 receptors. nih.gov

Sigma Receptor Binding Properties

Sigma receptors, classified into sigma-1 and sigma-2 subtypes, are another important target for phenylpiperazine compounds. These receptors are implicated in a variety of central nervous system functions. nih.gov

Studies have shown that certain 1-phenylpiperazine (B188723) derivatives can bind with high affinity to sigma receptors, with Ki values reported in the 1-10 nM range. nih.gov The lipophilicity of the N-alkyl substituent has been identified as a factor that can influence sigma receptor affinity. google.com However, the relationship is not always straightforward. In a series of analogs based on the high-affinity sigma-2 ligand PB28, replacing the N-cyclohexyl group with various N-alkyl substituents, including methyl and n-propyl, led to a drastic decrease in affinity for the sigma-2 receptor. researchgate.net While not specifically testing an n-hexyl group, this finding indicates that the N-substituent's size and conformation are critical for high-affinity sigma-2 binding, and a simple linear chain may not be optimal compared to a cyclic structure in that specific scaffold. researchgate.net

Conversely, other research has successfully identified highly potent and selective sigma-1 ligands based on amide-containing piperazine (B1678402) structures, demonstrating that the piperazine core is a viable pharmacophore for targeting this receptor. researchgate.net

Other Neurotransmitter Receptor Interactions

Beyond serotonergic, dopaminergic, and sigma receptors, phenylpiperazine derivatives are known to interact with other neurotransmitter systems, most notably adrenergic receptors.

Several studies and patents indicate that N-phenylpiperazine derivatives can act as potent antagonists at α1-adrenergic receptors (α1-AR). google.comnih.govnih.govingentaconnect.com The affinity for these receptors is influenced by hydrophobic interactions within the receptor binding site. google.com The presence of an alkyl chain, such as a hexyl group, could contribute to these hydrophobic interactions, potentially leading to significant affinity. For example, some 1-(o-methoxyphenyl)piperazine derivatives with propyl linkers show α1-AR affinity in the low nanomolar range (Ki = 2.1-13.1 nM). ingentaconnect.com This suggests that analogs like this compound may also possess affinity for α1-adrenergic receptor subtypes, including α1A and α1D. google.com

Radioligand Binding Assay Methodologies

The receptor binding affinities described in this article are determined using radioligand binding assays. This is a standard and robust in vitro technique used in pharmacology to measure the interaction of a compound with a specific receptor. nih.gov

The general principle involves a competitive binding experiment. A biological preparation containing the receptor of interest (e.g., cell membranes from brain tissue or from cell lines heterologously expressing the receptor) is incubated with a fixed concentration of a radiolabeled ligand (a "hot" ligand) that is known to bind to the receptor with high affinity and specificity. unc.edu The assay is run in parallel with increasing concentrations of the unlabeled test compound (the "cold" ligand), such as this compound or its analogs. nih.gov

The test compound competes with the radioligand for the same binding site on the receptor. After reaching equilibrium, the bound and free radioligand are separated, typically by rapid vacuum filtration through filter mats that trap the membranes and the bound radioligand. unc.edu The amount of radioactivity retained on the filters is then quantified using a scintillation counter.

The data are used to generate a competition curve, plotting the concentration of the test compound against the percentage of radioligand binding that it inhibits. From this curve, the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand used in the assay. The Ki value represents the affinity of the test compound for the receptor.

Table 2: Common Radioligands Used in Receptor Binding Assays

| Receptor Target | Radioligand |

|---|---|

| 5-HT1A | [3H]-8-OH-DPAT |

| Dopamine D2 | [3H]-Spiperone, [3H]-Raclopride |

| Dopamine D3 | [3H]-Spiperone |

| Sigma-1 | [3H]-(+)-Pentazocine |

| Sigma-2 | [3H]-DTG (in the presence of (+)-pentazocine) |

| α1-Adrenergic | [3H]-Prazosin |

In Vitro Biochemical and Cellular Investigations

Antimicrobial Activities

While specific studies on the antimicrobial properties of 1-hexyl-4-phenylpiperazine are not extensively documented, research on analogous N-substituted phenylpiperazine derivatives provides insights into the potential antimicrobial profile of this compound class. The introduction of a lipophilic alkyl chain, such as a hexyl group, can significantly influence the interaction of these molecules with microbial cell membranes.

Studies on various N-phenylpiperazine derivatives have demonstrated a range of antibacterial and antifungal activities. For instance, a series of 1-(4-nitrophenyl)piperazine (B103982) derivatives were synthesized and tested against several pathogens. While most of these compounds showed moderate effects, certain derivatives exhibited notable activity against Mycobacterium kansasii and Mycobacterium marinum. nih.gov The antimicrobial efficacy of these compounds appears to be influenced by factors such as lipophilicity and the nature of substituents on the phenyl ring. nih.gov

In another study, basic esters of para-alkoxyphenylcarbamic acid containing a substituted N-phenylpiperazine moiety were evaluated for their antimicrobial activity. These compounds were generally more effective against the yeast Candida albicans than against bacteria like Staphylococcus aureus and Escherichia coli. nih.gov The activity against C. albicans was found to be dependent on the length of the para-alkoxy side chain, suggesting a structure-activity relationship where lipophilicity plays a key role. nih.gov

The table below summarizes the minimum inhibitory concentrations (MICs) of some N-phenylpiperazine derivatives against various microorganisms, illustrating the antimicrobial potential within this chemical family.

| Compound/Derivative Class | Test Organism | MIC (µM or mg/mL) | Reference |

| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 µM | nih.gov |

| 1-{3-[(4-Butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 µM | nih.gov |

| 1-{3-[(4-Butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 µM | nih.gov |

| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | F. avenaceum | 14.2 µM | nih.gov |

| para-Alkoxyphenylcarbamic acid esters with 4-(3-trifluoromethylphenyl)piperazin-1-yl | C. albicans | 0.20 mg/mL | nih.gov |

| para-Alkoxyphenylcarbamic acid esters with 4-(4-fluorophenyl)piperazin-1-yl | C. albicans | 0.39 mg/mL | nih.gov |

Enzymatic Inhibition Studies

The phenylpiperazine moiety is a common feature in many enzyme inhibitors. Investigations into various derivatives have revealed inhibitory activity against a range of enzymes, suggesting that this compound could also exhibit such properties.

A study on 1-arylsulfonyl-4-phenylpiperazine derivatives demonstrated their potential as inhibitors of several enzymes, including α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). pjps.pkresearchgate.net Some of these synthesized compounds were identified as moderate inhibitors of these enzymes. pjps.pk For example, certain derivatives showed promising inhibitory potential against α-glucosidase, an important target in the management of type 2 diabetes. pjps.pkbiomedpharmajournal.org

Furthermore, N-acyl-N-phenylpiperazine analogs have been identified as inhibitors of Excitatory Amino Acid Transporters (EAATs). nih.gov The exploration of the structure-activity relationship of this scaffold has been a focus in the search for analogs with increased inhibitory potency and selectivity. nih.gov

The inhibitory activities of some phenylpiperazine derivatives against different enzymes are presented in the table below.

| Compound/Derivative Class | Target Enzyme(s) | Activity/Potency (IC₅₀) | Reference |

| 1-Arylsulfonyl-4-phenylpiperazine derivatives | α-Glucosidase, AChE, BChE | Moderate inhibition observed for some derivatives | pjps.pkresearchgate.net |

| N-Acyl-N-phenylpiperazine analog (±)-exo-1 | EAAT1, EAAT2, EAAT3 | IC₅₀ = 10 µM, 40 µM, 30 µM respectively | nih.gov |

| N-Phenyl Piperazine (B1678402) derivatives (P6, P7, P22) | α-Amylase | P7 showed robust inhibitory effects | biomedpharmajournal.org |

| Thiazole-piperazine derivatives (5n, 5o, 5p) | Acetylcholinesterase (AChE) | 5o: IC₅₀ = 0.011 µM | tandfonline.com |

Antiproliferative Effects in Cell Lines

Arylpiperazine derivatives have garnered significant attention in cancer research for their potential as scaffolds for developing new anticancer agents. The cytotoxic effects of these compounds have been evaluated against a variety of cancer cell lines.

In one study, new phenylpiperazine derivatives of 1,2-benzothiazine were synthesized and tested for their cytotoxicity on both non-tumorigenic (MCF10A) and tumorigenic (MCF7) breast cell lines. Several of these compounds exhibited cytotoxic activity comparable to the well-known anticancer drug doxorubicin (B1662922). mdpi.com Notably, the compound BS230 showed potent antitumor activity with lower cytotoxicity towards healthy cells compared to doxorubicin. mdpi.com

Another investigation focused on novel arylpiperazine derivatives and their cytotoxic activity against human prostate cancer cell lines, LNCaP and DU145. The results indicated that certain derivatives displayed significant cytotoxic effects, with some compounds showing selectivity for specific cancer cell lines. mdpi.com The structure-activity relationship analysis revealed that the nature and position of substituents on the phenyl ring played a crucial role in their anticancer activity. mdpi.com

The table below showcases the antiproliferative activity of selected arylpiperazine derivatives.

| Compound/Derivative Class | Cell Line(s) | Activity/Potency (IC₅₀) | Reference |

| BS230 (3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide) | MCF7 | More potent than doxorubicin at certain concentrations and time points | mdpi.com |

| Arylpiperazine derivative 8 | DU145 | IC₅₀ = 8.25 µM | mdpi.com |

| Arylpiperazine derivative 15 | LNCaP | IC₅₀ = 1.25 µM | mdpi.com |

| Glycyrrhetic acid-piperazine derivative 41 | MCF-7 | IC₅₀ = 1.08 µM | tandfonline.com |

Mechanism of Action Studies at the Cellular Level

The cellular mechanisms of action for phenylpiperazine derivatives are diverse and often related to their interaction with key cellular signaling pathways. Long-chain arylpiperazine derivatives are particularly known for their ability to bind to monoamine receptors, including various serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. acs.orgnih.gov

The general structure of these compounds, consisting of an aryl group, a piperazine ring, and a linker to a terminal fragment, allows for modifications that can confer selectivity for different receptor subtypes. acs.org For instance, certain long-chain arylpiperazine derivatives have been designed as dual 5-HT₇/5-HT₁ₐ receptor agonists or mixed 5-HT₇ agonist/5-HT₁ₐ agonist/5-HT₂ₐ antagonists. acs.org These interactions can modulate intracellular signaling cascades, such as the cAMP response. acs.org

Furthermore, studies on phenylpiperazine derivatives as intestinal permeation enhancers suggest that they can affect cellular junctions. An analysis of 13 derivatives of 1-phenylpiperazine (B188723) in a Caco-2 cell model of the intestinal epithelium showed that these compounds could enhance paracellular transport. nih.gov This effect is likely due to the modulation of tight junctions between epithelial cells. The efficacy and cytotoxicity of these derivatives were found to be dependent on the substitutions on the phenyl ring. nih.gov

Preclinical Pharmacological Investigations in Animal Models

Neuropharmacological Effects

Currently, there is a lack of specific preclinical studies investigating the neuropharmacological effects of 1-Hexyl-4-phenylpiperazine in animal models. While the broader class of phenylpiperazine derivatives has been studied for its interactions with various central nervous system receptors, including serotonin (B10506) and dopamine (B1211576) receptors, dedicated research on the hexyl derivative is not available in the public domain. Therefore, its specific effects on behavior, motor coordination, and other neurological parameters in animal models remain to be elucidated.

In Vivo Tissue Distribution and Brain Uptake in Animal Models

Investigations into the in vivo tissue distribution and brain uptake of radiolabeled 1-alkyl-4-phenylpiperazines have provided insights into the pharmacokinetic profile of these compounds. A study involving a series of radioiodinated 1-alkyl-4-phenylpiperazines, including a hexyl derivative, was conducted in rats to assess their potential as brain imaging agents.

The research demonstrated that the length of the alkyl chain significantly influences the biodistribution of these compounds. While the 1-N-butyl derivative showed the most favorable combination of brain uptake, retention, and selectivity, the study provided comparative data for other derivatives. These findings are crucial for understanding how structural modifications, such as the hexyl group, affect the ability of the molecule to cross the blood-brain barrier and accumulate in different organs. A subsequent study in a dog model with a related compound further supported the findings from the rat studies, indicating the potential utility of such compounds in brain imaging. nih.gov

Below is a data table summarizing the tissue distribution of a radioiodinated this compound analogue in rats at 1 hour post-injection, showcasing its relative accumulation in various organs.

| Organ | Percentage of Injected Dose per Gram (%ID/g) |

| Brain | Data not specifically isolated for the hexyl derivative in the primary publication |

| Blood | Data not specifically isolated for the hexyl derivative in the primary publication |

| Liver | Data not specifically isolated for the hexyl derivative in the primary publication |

| Kidneys | Data not specifically isolated for the hexyl derivative in the primary publication |

| Lungs | Data not specifically isolated for the hexyl derivative in the primary publication |

| Heart | Data not specifically isolated for the hexyl derivative in the primary publication |

Anti-inflammatory Activity in Animal Models

There is a notable absence of published preclinical studies specifically evaluating the anti-inflammatory activity of this compound in animal models. Although other piperazine (B1678402) derivatives have been investigated for their potential to mitigate inflammatory responses in various animal models, such as carrageenan-induced paw edema, research has not been extended to this particular compound. Consequently, there is no available data on its efficacy in reducing inflammation or its potential mechanisms of action in this context.

Metabolism Studies of 1 Hexyl 4 Phenylpiperazine and Analogs

In Vitro Metabolic Pathways

In vitro studies using liver microsomes are instrumental in elucidating the primary metabolic pathways of xenobiotics. For 1-Hexyl-4-phenylpiperazine, the expected in vitro metabolic reactions would primarily involve N-dealkylation of the hexyl group and hydroxylation at various positions on both the alkyl chain and the aromatic ring.

The N-dealkylation of arylpiperazine derivatives is a well-documented and often major metabolic route, frequently catalyzed by CYP3A4 and CYP2D6 enzymes. nih.govdrugbank.com This process would lead to the cleavage of the hexyl group, yielding 1-phenylpiperazine (B188723) as a significant metabolite. The hexyl group itself would be further metabolized to hexanal (B45976) and subsequently to hexanoic acid.

Another prominent pathway is the oxidation of the N-hexyl side chain. Cytochrome P450-mediated hydroxylation of long alkyl chains typically occurs at the ω (terminal) and ω-1 (sub-terminal) positions. nih.gov Therefore, the formation of hydroxylated metabolites of this compound on the hexyl chain is highly probable. Hydroxylation can also occur on the phenyl ring, although this is often a less favored pathway for N-substituted phenylpiperazines compared to modifications of the alkyl substituent.

The piperazine (B1678402) ring itself can also undergo oxidation to form N-oxide metabolites or hydroxylation, though these are generally considered minor pathways for compounds with long N-alkyl chains. nih.gov

Table 1: Predicted In Vitro Metabolites of this compound

| Metabolite Name | Metabolic Reaction | Probable Enzymes Involved |

| 1-Phenylpiperazine | N-dealkylation | CYP3A4, CYP2D6 |

| 1-(5-Hydroxyhexyl)-4-phenylpiperazine | (ω-1)-Hydroxylation | Cytochrome P450 family |

| 1-(6-Hydroxyhexyl)-4-phenylpiperazine | ω-Hydroxylation | Cytochrome P450 family |

| 1-Hexyl-4-(hydroxyphenyl)piperazine | Aromatic Hydroxylation | Cytochrome P450 family |

| This compound N-oxide | N-oxidation | Cytochrome P450 family |

Preclinical In Vivo Metabolic Fate

The preclinical in vivo metabolic fate of this compound in animal models would be expected to follow the general disposition of other arylpiperazine compounds. Following administration, the compound would likely be well-absorbed and undergo extensive first-pass metabolism in the liver, consistent with the metabolic pathways identified in vitro.

The primary metabolites formed, such as 1-phenylpiperazine and various hydroxylated derivatives, would then be subject to Phase II conjugation reactions. These reactions, including glucuronidation and sulfation of the hydroxyl groups, increase the water solubility of the metabolites, facilitating their excretion from the body, primarily via the urine and to a lesser extent, the feces.

The distribution of this compound and its metabolites to various tissues, including the brain, would be influenced by their physicochemical properties, such as lipophilicity. nih.gov The extensive metabolism would likely result in a relatively short half-life of the parent compound in the systemic circulation. The relative abundance of the different metabolites in vivo would depend on the specific animal species and the activity of their respective metabolic enzymes.

Table 2: Predicted Preclinical In Vivo Metabolic Fate of this compound

| Process | Description |

| Absorption | Expected to be well-absorbed after oral administration, similar to other arylpiperazine derivatives. |

| Distribution | The parent compound and its metabolites are likely to distribute into various tissues. Brain penetration is possible for the parent compound and less polar metabolites. |

| Metabolism | Extensive metabolism is anticipated, primarily in the liver. The main pathways are N-dealkylation and hydroxylation of the hexyl chain, as observed in in vitro systems. The resulting metabolites will likely undergo further Phase II conjugation (e.g., glucuronidation). |

| Excretion | The conjugated metabolites are expected to be the primary forms excreted, mainly through the kidneys into the urine. |

Computational Approaches in Chemical Biology

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein or nucleic acid target. For the phenylpiperazine class of compounds, docking studies have been instrumental in explaining their mechanisms of action across various biological targets.

Research on phenylpiperazine derivatives has shown their potential as anticancer agents by targeting the DNA-Topoisomerase II (Topo II) complex. nih.govmdpi.com Molecular docking simulations revealed that these compounds can bind to both the DNA-Topo II complex and the minor groove of DNA. nih.gov The phenylpiperazine moiety, in particular, has been observed to slide between nucleic acid bases, engaging in π-π stacking interactions. mdpi.com

In a different context, the binding mechanism of nine N-phenylpiperazine derivatives to the α1A-adrenoceptor, a target for cardiovascular drugs, was explored using molecular docking. rsc.org These simulations identified key amino acid residues—Asp106, Gln177, Ser188, Ser192, and Phe193—as the main binding sites. rsc.org The studies concluded that the binding is primarily driven by the formation of hydrogen bonds and electrostatic forces, with the affinity depending on the functional groups of the ionizable piperazine (B1678402) ring, a hydrogen bond acceptor, and a hydrophobic moiety. rsc.org

Furthermore, docking studies have been employed to investigate phenylpiperazine derivatives as potential inhibitors of enzymes like α-amylase. biomedpharmajournal.org In one such study, several derivatives were identified with strong binding energies, comparable to or better than the reference drug, acarbose. biomedpharmajournal.org

Table 1: Molecular Docking Results for Selected Phenylpiperazine Derivatives Against α-Amylase

| Compound ID | Binding Energy (kcal/mol) | Inhibition Constant (µM) |

|---|---|---|

| P6 | -8.44 | 0.65 |

| P7 | -8.37 | 0.73 |

| P22 | -8.49 | 0.60 |

These examples underscore the power of molecular docking to rationalize the biological activity of phenylpiperazine compounds and guide the design of new derivatives with enhanced potency and selectivity for a wide array of protein targets.

Quantum Chemical Calculations and In Silico Profiling

Beyond predicting binding poses, computational methods can delve deeper into the intrinsic electronic and structural properties of molecules. Quantum chemical calculations and broader in silico profiling are critical for a comprehensive understanding of a compound's behavior.

Quantum Chemical Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate molecular geometry, electronic structure, and other physicochemical properties. researchgate.net For instance, a study on a complex of 1-phenylpiperazine (B188723) and fumaric acid utilized DFT calculations with B3LYP-D and WB97XD functionals to optimize the molecular geometry and analyze the non-covalent interactions that stabilize the crystal structure. researchgate.net Such calculations can determine parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electronic transitions. mdpi.com

In Silico Profiling: In silico profiling encompasses a range of computational techniques used to predict the pharmacological or toxicological properties of a substance. This includes the development of Quantitative Structure-Activity Relationship (QSAR) models and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For arylpiperazine derivatives, QSAR models have been developed to predict their antipsychotic activity by correlating molecular descriptors—such as electronic properties (e.g., LUMO energy), solubility (Log S), and topological polar surface area (PSA)—with inhibitory activity. mdpi.comnih.gov These models help identify the key structural features that influence a compound's potency, guiding the synthesis of more effective analogs. mdpi.com

ADMET prediction is another vital component of in silico profiling. Before expensive synthesis and testing, computational tools can predict a molecule's pharmacokinetic profile, including its potential for oral bioavailability and whether it adheres to established drug-likeness rules (like Lipinski's rule of five). mdpi.comnih.gov Studies on various piperazine derivatives have successfully used in silico ADMET predictions to screen for candidates with favorable pharmacokinetic properties, reducing the likelihood of late-stage failures in drug development. mdpi.comnih.gov

Table 2: Application of Computational Methods in Phenylpiperazine Research

| Computational Method | Application / Purpose | Key Findings / Insights |

|---|---|---|

| Molecular Docking | Predict ligand-protein binding modes and affinities. | Identification of key amino acid interactions; explanation for enzyme inhibition or receptor antagonism. nih.govrsc.org |

| Quantum Chemistry (DFT) | Analyze molecular geometry, electronic structure, and reactivity. | Optimization of structures; calculation of HOMO/LUMO energies; analysis of non-covalent bonds. researchgate.net |

| QSAR | Correlate chemical structure with biological activity. | Development of predictive models to guide the design of more potent compounds. mdpi.comnih.gov |

| ADMET Profiling | Predict pharmacokinetic and toxicological properties. | Assessment of drug-likeness, oral bioavailability, and potential toxicity early in the design phase. mdpi.comnih.gov |

Together, these computational approaches provide a powerful, multi-faceted framework for investigating compounds like 1-Hexyl-4-phenylpiperazine and its derivatives, accelerating the journey from molecular design to potential therapeutic application.

Research Applications and Future Directions

Development of Chemical Probes and Research Tools

Currently, there is no specific information available in peer-reviewed literature to suggest that 1-Hexyl-4-phenylpiperazine has been developed or utilized as a chemical probe. Chemical probes are essential tools in chemical biology for the study of protein function and biological pathways. The design of such probes requires detailed knowledge of a compound's selectivity, potency, and mechanism of action, none of which is publicly documented for this compound.

Scaffolding for Novel Chemical Entities in Research

The phenylpiperazine core is a well-established scaffold in drug discovery. It is conceivable that this compound could serve as a foundational structure for the synthesis of new chemical entities. The hexyl group could be modified to explore structure-activity relationships, potentially influencing properties such as lipophilicity, metabolic stability, and target binding. However, without published studies detailing such research, any discussion on its role as a scaffold for novel compounds remains speculative.

Identification of Biological Targets and Pathways for Research

The biological targets and pathways modulated by this compound have not been specifically identified in the available literature. While various phenylpiperazine derivatives are known to interact with targets such as serotonin (B10506), dopamine (B1211576), and adrenergic receptors, it is not possible to extrapolate these findings to this compound without direct experimental evidence. Techniques such as affinity chromatography, proteomics, and genetic screening are typically employed to identify the biological targets of a compound, but no such studies involving this compound have been published.

Q & A

Q. Basic

- ¹H/¹³C NMR :

- Phenyl group : Aromatic protons at δ 7.2–7.4 ppm; carbons at ~128–140 ppm.

- Hexyl chain : Methyl protons (δ 0.8–1.0 ppm), methylene protons (δ 1.2–1.5 ppm), and N-adjacent methylenes (δ 2.5–3.0 ppm) .

- IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .

- GC-MS : Molecular ion peak at m/z corresponding to C₁₆H₂₆N₂ (calculated MW: 246.4) .

What safety protocols are recommended when handling this compound in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can researchers resolve discrepancies in reported biological activity data (e.g., antimicrobial efficacy) for this compound derivatives?

Q. Advanced

- Standardized assays : Use CLSI/M07-A9 guidelines for MIC (minimum inhibitory concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Purity verification : Confirm compound purity (>95%) via HPLC to rule out impurities affecting activity .

- Structural analogs : Compare activity trends with derivatives like 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine, where substituent positioning influences efficacy .

What computational strategies are employed to predict the binding affinity of this compound derivatives toward specific biological targets?

Q. Advanced

- Molecular docking : Use software like AutoDock Vina or Discovery Studio to model interactions with targets (e.g., serotonin receptors) . Key parameters:

- Grid box size : Adjust to cover active sites (e.g., 60 × 60 × 60 ų).

- Scoring functions : AMBER or CHARMM force fields to estimate binding energies .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

How does the introduction of substituents on the piperazine ring affect the physicochemical properties and pharmacokinetic profiles of this compound analogs?

Q. Advanced

- LogP modulation : Hexyl chains increase lipophilicity (LogP ~3.5), enhancing blood-brain barrier penetration, while polar groups (e.g., hydroxyl) improve solubility .

- Metabolic stability : Electron-withdrawing groups (e.g., nitro) reduce CYP450-mediated oxidation, prolonging half-life .

- Bioavailability : Derivatives with <5 hydrogen bond donors and molecular weight <500 Da show optimal oral absorption (Lipinski’s Rule of Five) .

What experimental design considerations are critical for evaluating the antiarrhythmic potential of this compound derivatives?

Q. Advanced

- In vitro models : Use Langendorff-perfused rodent hearts to assess action potential duration (APD) and QT interval prolongation .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine EC₅₀ values .

- Control compounds : Compare with reference drugs (e.g., amiodarone) to validate assay sensitivity .

How can researchers address contradictory data in receptor binding studies for piperazine derivatives?

Q. Advanced

- Radioligand specificity : Validate assays with knockout cell lines (e.g., 5-HT₁A receptor-null HEK293) to confirm target engagement .

- Allosteric vs. orthosteric binding : Perform Schild regression analysis to distinguish binding modes .

- Batch variability : Standardize membrane preparation protocols to minimize inter-experimental variability .

What methodologies are recommended for synthesizing enantiomerically pure this compound analogs?

Q. Advanced

- Chiral resolution : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

- Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of prochiral intermediates .

- Circular dichroism (CD) : Verify enantiopurity by comparing optical rotation with reference standards .

How can in vitro toxicity profiles of this compound derivatives be systematically assessed?

Q. Advanced

- Cytotoxicity assays : Use MTT/WST-1 tests on HepG2 cells to determine IC₅₀ values .

- hERG channel inhibition : Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ < 10 µM is high-risk) .

- Metabolite screening : Incubate with human liver microsomes (HLMs) to identify hepatotoxic metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.